Batrachotoxin

Catalog No.
S621022
CAS No.
23509-16-2
M.F
C31H42N2O6
M. Wt
538.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Batrachotoxin

CAS Number

23509-16-2

Product Name

Batrachotoxin

IUPAC Name

1-[(1R,6S,9S,11S,14R)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Molecular Formula

C31H42N2O6

Molecular Weight

538.7 g/mol

InChI

InChI=1S/C31H42N2O6/c1-18-16-32-19(2)25(18)26(35)38-20(3)22-8-9-30-23-7-6-21-14-29(36)11-10-27(21,4)31(23,39-29)24(34)15-28(22,30)17-33(5)12-13-37-30/h7-8,16,20-21,24,32,34,36H,6,9-15,17H2,1-5H3/t20?,21?,24?,27-,28-,29-,30-,31-/m0/s1

InChI Key

ISNYUQWBWALXEY-XIPFQYRHSA-N

SMILES

CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C

Solubility

In water, 2.8 mg/L at 25 °C (est)

Synonyms

Batrachotoxinin A, 20-(2,4-dimethyl-1H-pyrrole-3-carboxylate)

Canonical SMILES

CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C

Isomeric SMILES

CC1=CNC(=C1C(=O)OC(C)C2=CC[C@@]34[C@@]2(CC([C@@]56C3=CCC7[C@@]5(CC[C@@](C7)(O6)O)C)O)CN(CCO4)C)C

Batrachotoxin is an extremely potent cardiotoxic and neurotoxic steroidal alkaloid primarily found in certain species of frogs, birds, and beetles. The name "batrachotoxin" derives from the Greek word for frog, reflecting its origin in amphibians such as those from the genus Phyllobates, commonly known as poison dart frogs. This compound is notorious for its ability to cause paralysis and death through its action on sodium ion channels in nerve and muscle cells, leading to a lethal disruption of normal physiological functions .

Structurally, batrachotoxin is characterized by a complex steroidal framework with unique functional groups, including a pyrrole moiety. Its intricate structure presents significant challenges for synthetic chemists due to the presence of multiple rings and functional groups that must be carefully manipulated during synthesis .

Batrachotoxin's potent neurotoxic effect arises from its interaction with sodium channels in nerve cells []. Sodium channels are essential for the transmission of nerve impulses. In a healthy state, these channels open and close in a controlled manner, allowing for the regulated flow of sodium ions across the cell membrane.

BTX acts by irreversibly binding to the sodium channel, forcing it to remain open []. This persistent influx of sodium ions disrupts the electrical balance of the nerve cell, leading to uncontrolled firing of neurons and ultimately, paralysis and death [].

Batrachotoxin is an extremely hazardous compound. There is no known antidote, and even minute amounts can be lethal if absorbed through the skin or ingested []. Contact with BTX can cause muscle paralysis, respiratory failure, and death.

Batrachotoxin's primary mode of action involves binding to voltage-gated sodium channels, which are critical for the propagation of electrical signals in nerve and muscle tissues. Upon binding, batrachotoxin irreversibly opens these channels, preventing them from closing. This results in a continuous influx of sodium ions into the cells, causing depolarization, excessive neuronal firing, and ultimately paralysis. The irreversible nature of this binding means that there is currently no known antidote for batrachotoxin poisoning .

The chemical structure of batrachotoxin allows it to engage in various reactions typical of steroidal compounds, including hydrolysis and oxidation. For instance, batrachotoxin can be partially hydrolyzed into derivatives such as batrachotoxinin A, which has significantly lower toxicity .

Batrachotoxin is one of the most toxic substances known, with an estimated lethal dose (LD50) of approximately 2-3 micrograms per kilogram when administered intravenously in mice . Its biological effects are profound:

  • Neurotoxicity: The toxin causes rapid paralysis by disrupting neuromuscular transmission.
  • Cardiotoxicity: It affects cardiac muscle by inducing arrhythmias and can lead to cardiac arrest due to impaired conduction pathways.
  • Mechanism: Batrachotoxin hyperactivates sodium channels, leading to a "storm" of electrical activity that overwhelms both nerve and muscle cells .

Research has shown that batrachotoxin's effects are temperature-dependent and more pronounced at alkaline pH levels, suggesting that environmental factors can influence its toxicity .

The total synthesis of batrachotoxin has been a significant challenge due to its complex structure. Recent advancements have employed innovative strategies such as:

  • Pd/Ag-Promoted Suzuki–Miyaura Coupling: This method facilitates the formation of key carbon-carbon bonds in a multi-step synthesis involving 22 distinct stages. Researchers have developed enantiopure fragments that are combined using this reaction to construct the full molecule without damaging existing functional groups .
  • Convergent Synthesis: This approach allows for the simultaneous construction of different parts of the molecule before combining them into the final product. Such strategies have been crucial in overcoming the synthetic hurdles posed by batrachotoxin's intricate structure .

Batrachotoxin's unique properties make it valuable for research purposes:

  • Pharmacological Research: Due to its ability to modulate sodium channels, batrachotoxin serves as a tool for studying ion channel function and pharmacology.
  • Toxicology Studies: Understanding its mechanism can provide insights into other neurotoxins and lead to potential therapeutic developments against similar poisons .

Despite its high toxicity, there are no therapeutic applications for batrachotoxin itself due to safety concerns.

Recent studies utilizing cryo-electron microscopy have revealed detailed interactions between batrachotoxin and sodium channels at an atomic level. These studies show that batrachotoxin binds at two distinct sites on the cardiac sodium channel, which may explain its high potency compared to other toxins that typically bind at a single site . This dual-receptor interaction enhances our understanding of how batrachotoxin exerts its lethal effects and may inform future research into similar compounds.

Batrachotoxin belongs to a class of compounds known as batrachotoxins, which share structural similarities but differ in their biological activities and toxicities. Key similar compounds include:

CompoundSourceToxicity (LD50)Mechanism of Action
Batrachotoxinin ADerived from Phyllobates~1000 µg/kgSimilar mechanism but less potent than batrachotoxin
IsobatrachotoxinFound in Phyllobates~500 µg/kgSimilar action on sodium channels
PseudobatrachotoxinFound in Phyllobates~200 µg/kgSimilar mechanism but with different receptor affinity
HistrionicotoxinsFound in various frogsVariableActs on nicotinic acetylcholine receptors

Batrachotoxin is unique among these compounds due to its extreme potency and irreversible action on sodium channels, making it one of the most dangerous natural toxins known . Its distinctive structural features also set it apart from other related alkaloids.

Purity

90 %

Color/Form

Noncrystal

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

538.30428706 g/mol

Monoisotopic Mass

538.30428706 g/mol

Heavy Atom Count

39

LogP

log Kow = 3.86 (est)

UNII

TSG6XHX09R

Mechanism of Action

Batrachotoxin is a potent modulator of voltage-gated sodium channels, leading to irreversible depolarization of nerves and muscles, fibrillation, arrhythmias and eventually cardiac failure. Since its discovery, field researchers also reported numbness after their skin came into contact with this toxin. Intrigued by this phenomenon, we determined the effect of batrachotoxin on the voltage-gated sodium channel Nav1.8, which is considered to be a key player in nociception. As a result, we discovered that batrachotoxin profoundly modulates this channel: the inactivation process is severely altered, the voltage-dependence of activation is shifted towards more hyperpolarized potentials resulting in the opening of Nav1.8 at more negative membrane potentials and the ion selectivity is modified.
Batrachotoxin (BTX), from South American frogs of the genus Phyllobates, irreversibly activates voltage-gated sodium channels. Previous work demonstrated that a phenylalanine residue approximately halfway through pore-lining transmembrane segment IVS6 is a critical determinant of channel sensitivity to BTX. In this study, we introduced a series of mutations at this site in the Na(v)1.3 sodium channel, expressed wild-type and mutant channels in Xenopus laevis oocytes, and examined their sensitivity to BTX using voltage clamp recording. We found that substitution of either alanine or isoleucine strongly reduced channel sensitivity to toxin, whereas cysteine, tyrosine, or tryptophan decreased toxin action only modestly. These data suggest an electrostatic ligand-receptor interaction at this site, possibly involving a charged tertiary amine on BTX. We then used a mutant channel (mutant F1710C) with intermediate toxin sensitivity to examine the properties of the toxin-receptor reaction in more detail. In contrast to wild-type channels, which bind BTX almost irreversibly, toxin dissociation from mutant channels was rapid, but only when the channels were open, not when they were closed. These data suggest the closed activation gate trapped bound toxin. Although BTX dissociation required channel activation, it was, paradoxically, slowed by strong membrane depolarization, suggesting additional state-dependent and/or electrostatic influences on the toxin binding reaction. We propose that BTX moves to and from its receptor through the cytoplasmic end of the open ion-conducting pore, in a manner similar to that of quaternary local anesthetics like QX314.
The binding site for batrachotoxin, a lipid-soluble neurotoxin acting at Na+ channel receptor site 2, was localized using a photoreactive radiolabeled batrachotoxin derivative to covalently label purified and reconstituted rat brain Na+ channels. In the presence of the brevetoxin 1 from Ptychodiscus brevis and the pyrethroid RU51049, positive allosteric enhancers of batrachotoxin binding, a protein with an apparent molecular mass of 240 kDa corresponding to the Na+ channel alpha subunit was specifically covalently labeled. The region of the alpha subunit specifically photolabeled by the photoreactive batrachotoxin derivative was identified by antibody mapping of proteolytic fragments. Even after extensive trypsinization, and anti-peptide antibody recognizing an amino acid sequence adjacent to Na+ channel transmembrane segment IS6 was able to immunoprecipitate up to 70% of the labeled peptides. Analysis of a more complete digestion with trypsin or V8 protease indicated that the batrachotoxin receptor site is formed in part by a portion of domain I. The identification of a specifically immunoprecipitated photolabeled 7.3-kDa peptide containing transmembrane segment S6 from domain I restricted the site of labeling to residues Asn-388 to Glu-429 if V8 protease digestion was complete or Leu-380 to Glu-429 if digestion was incomplete. These results implicate the S6 transmembrane region of domain I of the Na+ channel alpha subunit as an important component of the batrachotoxin receptor site.
The steroidal neurotoxin (-)-batrachotoxin functions as a potent agonist of voltage-gated sodium ion channels (NaVs). Here we report concise asymmetric syntheses of the natural (-) and non-natural (+) antipodes of batrachotoxin, as well both enantiomers of a C-20 benzoate-modified derivative. Electrophysiological characterization of these molecules against NaV subtypes establishes the non-natural toxin enantiomer as a reversible antagonist of channel function, markedly different in activity from (-)-batrachotoxin. Protein mutagenesis experiments implicate a shared binding side for the enantiomers in the inner pore cavity of NaV. These findings motivate and enable subsequent studies aimed at revealing how small molecules that target the channel inner pore modulate NaV dynamics.
Batrachotoxins (BTX): Neurotoxin, activates sodium ion channels, digitalis (digitoxin)-like cardiotoxin, causes fibrillation and cardiac arrest. /from table/

Vapor Pressure

7.49X10-16 mm Hg at 25 °C (est)

Other CAS

23509-16-2

Wikipedia

Batrachotoxin

Methods of Manufacturing

The active principle steroidal alkaloid isolated from poison-dart (poison-arrow) frogs of the genus Phyllobates.
Batrachotoxin is a potent neurotoxin produced by the endangered Colombian poison dart frog and is an agonist of voltage-gated sodium ion channels (NaVs). /Authors/ developed a chemical synthesis of this molecule, denoted (-)-BTX, by taking advantage of a tin hydride-mediated radical cyclization to stitch together the polycyclic framework. Using an analogous route, they also prepared the non-natural mirror image, (+)-BTX. Conversely to the natural product, (+)-BTX antagonized NaVs.

General Manufacturing Information

Batrachotoxins (BTX): Streoidal alkaloids produced by certain Central and Souh American poison dart/arrow frogs (Dendrobates, Phyllobates). /from table/

Interactions

Two distinct types of local anesthetics (LAs) have previously been found to block batrachotoxin (BTX)-modified Na+ channels: type 1 LAs such as cocaine and bupivacaine interact preferentially with open channels, whereas type 2 LAs, such as benzocaine and tricaine, with inactivated channels. Herein, we describe our studies of a third type of LA, represented by tetracaine as a dual blocker that binds strongly with closed channels but also binds to a lesser extent with open channels when the membrane is depolarized. Enhanced inactivation of BTX-modified Na+ channels by tetracaine was determined by steady-state inactivation measurement and by the dose-response curve. The 50% inhibitory concentration (IC50) was estimated to be 5.2 microM at -70 mV, where steady-state inactivation was maximal, with a Hill coefficient of 0.98 suggesting that one tetracaine molecule binds with one inactivated channel. Tetracaine also interacted efficiently with Na+ channels when the membrane was depolarized; the IC50 was estimated to be 39.5 microM at +50 mV with a Hill coefficient of 0.94. Unexpectedly, charged tetracaine was found to be the primary active form in the blocking of inactivated channels. In addition, external Na+ ions appeared to antagonize the tetracaine block of inactivated channels. Consistent with these results, N-butyl tetracaine quaternary ammonium, a permanently charged tetracaine derivative, remained a strong inactivation enhancer. Another derivative of tetracaine, 2-(di-methylamino) ethyl benzoate, which lacked a 4-butylamino functional group on the phenyl ring, elicited block that was approximately 100-fold weaker than that of tetracaine. We surmise that 1) the binding site for inactivation enhancers is within the Na+ permeation pathway, 2) external Na+ ions antagonize the block of inactivation enhancers by electrostatic repulsion, 3) the 4-butylamino functional group on the phenyl ring is critical for block and for the enhancement of inactivation, and 4) there are probably overlapping binding sites for both inactivation enhancers and open-channel blockers within the Na+ pore
PURPOSE: To investigate the response to general anesthetics of different sodium-channel subtypes, we examined the effects of pentobarbital, a close thiopental analogue, on single sodium channels from human skeletal muscle and compared them to existing data from human brain and human ventricular muscle channels. METHODS: Sodium channels from a preparation of human skeletal muscle were incorporated into planar lipid bilayers, and the steady-state behavior of single sodium channels and their response to pentobarbital was examined in the presence of batrachotoxin, a sodium-channel activator. Single-channel currents were recorded before and after the addition of pentobarbital (0.34-1.34 mM). RESULTS: In symmetrical 500 mM NaCl, human skeletal muscle sodium channels had an averaged single-channel conductance of 21.0 +/- 0.6 pS, and the channel fractional open time was 0.96 +/- 0.04. The activation midpoint potential was -96.2 +/- 1.6 mV. Extracellular tetrodotoxin blocked the channel with a half-maximal concentration (k1/2) of 60 nM at 0 mV. Pentobarbital reduced the time-averaged conductance of single skeletal muscle sodium channels in a concentration-dependent manner (inhibitory concentration 50% [IC50] = 0.66 mM). The steady-state activation was shifted to more hyperpolarized potentials (-16.7 mV at 0.67 mM pentobarbital). CONCLUSION: In the planar lipid bilayer system, skeletal muscle sodium channels have some electrophysiological properties that are significantly different compared with those of sodium channels from cardiac or from central nervous tissue. In contrast to the control data, these different human sodium channel subtypes showed the same qualitative and quantitative response to the general anesthetic pentobarbital. The implication of these effects for overall anesthesia will depend on the role the individual channels play within their neuronal networks, but suppression of both central nervous system and peripheral sodium channels may add to general anesthetic effects
We have investigated the action of procainamide on batrachotoxin (BTX)-activated sodium channels from bovine heart and rat skeletal muscle. When applied to the intracellular side, procainamide induced rapid, open-channel block. We estimated rate constants using amplitude distribution analysis. Membrane depolarization increased the blocking rate and slowed unblock. The rate constants were similar in both magnitude and voltage dependence for cardiac and skeletal muscle channels. Qualitatively, this block resembled the fast open-channel block by lidocaine, but procainamide was about sevenfold less potent. Molecular modeling suggests that the difference in potency between procainamide and lidocaine might arise from the relative orientation of their aromatic rings, or from differences in the structure of the aryl-amine link. For the cardiac channels, procainamide reduced the frequency of transitions to a long-lived closed state which shows features characteristic of inactivation. Mean durations of kinetically identified closed states were not affected. The degree of fast block and of inhibition of the slow closures were correlated. Internally applied QX-314, a lidocaine derivative and also a fast blocker, produced a similar effect. Thus, drug binding to the fast blocking site appears to inhibit inactivation in BTX-activated cardiac channels.
The purpose of the present study was to examine the characteristics of Na+ channel modification by batrachotoxin (BTX) in cardiac cells, including changes in channel gating and kinetics as well as susceptibility to block by local anesthetic agents. We used the whole cell configuration of the patch clamp technique to measure Na+ current in guinea pig myocytes. Extracellular Na+ concentration and temperature were lowered (5-10 mM, 17 degrees C) in order to maintain good voltage control. Our results demonstrated that 1) BTX modifies cardiac INa, causing a substantial steady-state (noninactivating) component of INa, 2) modification of cardiac Na+ channels by BTX shifts activation to more negative potentials and reduces both maximal gNa and selectivity for Na+; 3) binding of BTX to its receptor in the cardiac Na+ channel reduces the affinity of local anesthetics for their binding site; and 4) BTX-modified channels show use-dependent block by local anesthetics. The reduced blocking potency of local anesthetics for BTX-modified Na+ channels probably results from an allosteric interaction between BTX and local anesthetics for their respective binding sites in the Na+ channel. Our observations that use-dependent block by local anesthetics persists in BTX-modified Na+ channels suggest that this form of extra block can occur in the virtual absence of the inactivated state. Thus, the development of use-dependent block appears to rely primarily on local anesthetic binding to activated Na+ channels under these conditions.
For more Interactions (Complete) data for Batrachotoxin (6 total), please visit the HSDB record page.

Dates

Modify: 2024-04-15

Explore Compound Types